molecular formula C12H15ClN6 B2560141 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 339021-20-4

5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine

Cat. No.: B2560141
CAS No.: 339021-20-4
M. Wt: 278.74
InChI Key: IZOPTJPBJXSUFQ-UHFFFAOYSA-N
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Description

5-[4-(4-Chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of compounds known as 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, which have been investigated for various biological activities . Notably, analogues within this structural family have demonstrated potent antihypertensive properties in spontaneous hypertensive rat (SHR) models . One closely related compound was found to exhibit its effect through ganglionic blocking activity, suggesting a potential mechanism for this chemical class . The molecular structure of this compound incorporates two key pharmacophores: a 1,2,4-triazole ring and a piperazine substituent. The 1,2,4-triazole scaffold is widely recognized in antifungal research, as it is a key component of "azole" drugs that inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) . This inhibition disrupts ergosterol synthesis, an essential component of fungal cell membranes . Furthermore, structural hybrids combining a 1,2,4-triazole core with other aromatic systems have shown promising antifungal efficacy , in some cases exceeding the activity of reference drugs like fluconazole against strains such as Candida albicans and Rhodotorula mucilaginosa . This makes this compound a valuable scaffold for researchers developing new therapeutic agents and studying their mechanisms of action. This product is intended for research applications only and is not for diagnostic or personal use.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6/c13-9-1-3-10(4-2-9)18-5-7-19(8-6-18)12-15-11(14)16-17-12/h1-4H,5-8H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOPTJPBJXSUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

  • Antibacterial Activity : Research indicates that derivatives of triazole compounds can inhibit bacterial growth effectively. In particular, studies have shown that compounds with piperazine moieties demonstrate enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines (e.g., MCF-7). Studies suggest that specific substituents on the triazole ring can enhance cytotoxicity .
  • Anti-inflammatory Effects : Recent investigations into the anti-inflammatory potential of triazole derivatives have shown promise in inhibiting pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells. These findings suggest a pathway for developing new anti-inflammatory agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine, it is beneficial to compare it with other triazole derivatives:

Compound NameAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHigh (MCF-7)Significant
3,5-bis(4-chlorophenyl)-1H-1,2,4-triazoleHighModerateLow
5-(2-amino-thiazol-4-yl)-triazole derivativesHighLowModerate

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various triazole derivatives against E. coli and S. aureus, revealing that compounds similar to this compound exhibited comparable or superior activity to standard antibiotics .
  • Study on Anticancer Activity : Research focusing on triazole derivatives demonstrated significant cytotoxic effects against cancer cell lines. The study highlighted that modifications at the piperazine position could enhance the anticancer activity of similar compounds .
  • Anti-inflammatory Research : Another investigation assessed the ability of triazole derivatives to inhibit cytokine production in vitro. The results indicated that certain derivatives could reduce inflammation markers significantly .

Mechanism of Action

The mechanism of action of 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the piperazine or triazole rings. Below is a detailed analysis of key analogs, supported by molecular data and inferred biological implications:

Substituent Variations on the Piperazine Ring

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Notable Properties/Inferences
5-[4-(4-Chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine C₁₂H₁₅ClN₆ 278.75 4-Chlorophenyl Increased lipophilicity (logP) and potential for enhanced blood-brain barrier penetration .
5-[4-(4-Fluorophenyl)piperazino]-1H-1,2,4-triazol-3-amine C₁₂H₁₅FN₆ 262.29 4-Fluorophenyl Fluorine’s electronegativity may alter dipole interactions; possible metabolic stability .
5-[4-(Pyridin-2-yl)piperazino]-1H-1,2,4-triazol-3-amine C₁₁H₁₅N₇ 245.29 Pyridin-2-yl Heteroaromatic ring improves solubility; potential for metal coordination or hydrogen bonding .
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine C₇H₁₃N₇ 195.23 Methylpiperazine Reduced steric hindrance; faster metabolic clearance due to lower molecular weight .

Substituent Variations on the Triazole Ring

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Notable Properties/Inferences
N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine C₁₃H₁₁ClN₆ 286.72 Pyridin-3-yl + 4-Cl-phenyl Dual aromatic systems may enhance π-π stacking in receptor binding; synergistic electronic effects .
5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine C₆H₅N₅O₂ 179.14 Nitrofuran Nitro group confers redox activity; potential for antimicrobial applications .

Key Structural and Functional Insights

  • Halogen Effects: The 4-chlorophenyl substituent in the target compound increases lipophilicity compared to non-halogenated analogs (e.g., 5-(4-phenylpiperazino)-1H-1,2,4-triazol-3-amine, 244.30 g/mol ). Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in antifungal agents .
  • Fluorinated analogs are often pursued to optimize pharmacokinetics .

Biological Activity

5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of piperazine derivatives and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C12H15ClN6
  • Molecular Weight : 278.74 g/mol
  • CAS Number : 339021-20-4
  • Structure : The compound features a piperazine ring substituted with a 4-chlorophenyl group and a triazole ring, which are key to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. A common synthetic route includes:

  • Preparation of Protected 1,2-Diamines : Reacting 1,2-diamines with sulfonium salts under basic conditions.
  • Cyclization Reaction : The protected diamines undergo intramolecular cyclization to form the desired triazole derivative .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound:

  • Cytotoxicity Studies : In vitro assays indicate that related piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, one study reported IC50 values as low as 2.32 µg/mL for highly active derivatives .
CompoundCell LineIC50 (µg/mL)
5-[4-(Chlorophenyl)piperazino]-triazoleMCF-72.32
Related DerivativeHepG25.36

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Induction of Apoptosis : Treatment with these compounds has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : Specific studies demonstrated that these compounds can induce cell cycle arrest at the S and G2/M phases in cancer cells, further inhibiting tumor growth .

Antimicrobial Activity

In addition to anticancer properties, preliminary research suggests that this compound may possess antimicrobial activity:

  • Broad Spectrum Activity : Some piperazine derivatives have shown effectiveness against bacterial strains and fungi in laboratory settings, indicating potential for development as antimicrobial agents.

Study on Anticancer Activity

A notable case study involved the evaluation of a series of piperazine derivatives against MCF-7 and HepG2 cell lines. Researchers found that modifications to the piperazine moiety significantly influenced cytotoxicity:

  • Modification Impact : Substituting different groups on the piperazine ring led to variations in activity; for example, replacing a phenyl group with a benzyl moiety resulted in enhanced potency against cancer cells .

In Vivo Studies

In vivo studies have also been conducted using animal models to assess the efficacy of these compounds in targeting tumors. One study utilized radioactive tracing to confirm that certain derivatives effectively localized to tumor sites in mice models .

Q & A

Basic: What are the standard synthetic routes for 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step procedures involving:

  • Cyclization reactions : For example, condensation of hydrazine derivatives with nitriles or carbonyl compounds to form the triazole core .
  • Substitution reactions : Introduction of the 4-(4-chlorophenyl)piperazine moiety through nucleophilic substitution or coupling reactions under basic conditions .
  • Intermediate characterization : Key intermediates (e.g., piperazine derivatives or triazole precursors) are validated using FT-IR (to confirm functional groups), NMR (for structural elucidation), and HPLC (for purity assessment) .

Basic: What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves the 3D molecular structure, including bond angles and torsion angles, as demonstrated for analogous triazole derivatives in crystallographic studies .
  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing amine and aromatic protons. For example, the NH2 group in the triazole ring typically appears as a singlet near δ 6.5 ppm .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Basic: What safety protocols are recommended for handling this compound during synthesis?

  • Waste management : Separate hazardous waste (e.g., chlorinated byproducts) and collaborate with certified waste disposal services to prevent environmental contamination .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to toxic intermediates like 4-chlorophenyl derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Structural modifications : Introduce substituents at the triazole C5 position (e.g., alkyl or aryl groups) or alter the piperazine ring’s halogenation pattern (e.g., replacing Cl with F) to enhance lipophilicity or receptor binding .
  • In vitro assays : Test derivatives against target enzymes (e.g., carbonic anhydrase isoforms) or cancer cell lines, using dose-response curves to calculate IC50 values .
  • Computational modeling : Perform molecular docking to predict interactions with biological targets (e.g., dopamine D3 receptors) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

  • Standardize assay conditions : Control variables such as solvent (DMSO concentration), cell line passage number, and incubation time to ensure reproducibility .
  • Comparative studies : Evaluate the compound alongside structurally similar analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to isolate the impact of specific functional groups .
  • Meta-analysis : Cross-reference pharmacological data from peer-reviewed journals (e.g., antimicrobial vs. anticancer activities) to identify trends or outliers .

Advanced: What strategies improve synthetic yield and purity in large-scale preparations?

  • Optimize reaction conditions : Use catalysts (e.g., Pd/C for coupling reactions) or microwave-assisted synthesis to accelerate reaction kinetics and reduce byproducts .
  • Purification techniques : Employ column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .
  • Process control : Monitor reactions in real-time via TLC or in-line FT-IR to detect intermediates and adjust parameters dynamically .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Target engagement assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) to quantify binding affinity in receptor saturation studies .
  • Gene expression profiling : Apply RNA-seq or CRISPR-Cas9 knockout models to identify downstream pathways affected by the compound .
  • Pharmacokinetic studies : Assess bioavailability and metabolism in animal models using LC-MS/MS to detect parent compounds and metabolites .

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